molecular formula C17H16N2O3S B2836000 (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391876-39-4

(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2836000
CAS No.: 391876-39-4
M. Wt: 328.39
InChI Key: NNFCZWUQDCFPQU-ISLYRVAYSA-N
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Description

(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetically designed small molecule belonging to the class of N-(benzothiazol-2-ylidene)benzamides. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with critical therapeutic targets . Researchers will find value in this compound for probing novel biological pathways, particularly in neuroscience and oncology. Structurally related N-(thiazol-2-yl)benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists, such as the closely related TTFB, act as negative allosteric modulators, exhibiting non-competitive antagonism and state-dependent inhibition by potentially targeting the transmembrane and/or intracellular domains of the receptor . This makes the chemical class a valuable pharmacological tool for elucidating the poorly understood physiological functions of ZAC. Furthermore, the benzothiazole nucleus is a cornerstone in anticancer agent development . Numerous benzothiazole derivatives demonstrate potent antitumor activities by targeting key oncogenic signaling pathways, such as the EGFR/PI3K/AKT/mTOR axis . The structural motif present in this compound is frequently explored in the design of enzyme inhibitors and targeted therapies, showing promise in disrupting critical processes in cell division and proliferation. This product is intended for research applications only, including but not limited to: in vitro assay development, target validation, hit-to-lead optimization campaigns, and as a building block for the synthesis of more complex chemical entities. It is supplied for non-human research purposes and is strictly not intended for diagnostic, therapeutic, or any veterinary applications. Researchers are encouraged to consult the product data sheet for detailed handling, storage, and safety information.

Properties

IUPAC Name

2,6-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-11-7-4-5-10-14(11)23-17(19)18-16(20)15-12(21-2)8-6-9-13(15)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFCZWUQDCFPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2,6-dimethoxybenzoyl chloride with 3-methyl-2-aminobenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can also be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interact with DNA, causing damage that prevents cancer cells from replicating.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: Cyclohexadienone derivatives (e.g., 4c) exhibit higher melting points (~180°C) compared to benzamide-thiazole hybrids, likely due to increased rigidity . Quinolinium hybrids (e.g., Compound 1) show enhanced antibacterial activity, attributed to the cationic charge improving membrane penetration .

Substituent Effects :

  • Methoxy groups (target compound) improve solubility but reduce melting points compared to nitro or tert-butyl substituents .
  • Alkyl chains (e.g., 5p) enhance lipophilicity, correlating with improved anticancer potency .

Insights:

  • Alkyl-substituted analogs (e.g., 5p) demonstrate that hydrophobic groups enhance anticancer activity, a strategy applicable to optimizing the target compound .

Spectral and Analytical Data

  • IR Spectroscopy : Thiazole-amide hybrids consistently show C=O stretches near 1690 cm⁻¹, while thiadiazole derivatives (e.g., 4g) exhibit split peaks due to dual carbonyl groups .
  • ¹H NMR : Methoxy groups in the target compound resonate at δ 3.8–4.0, distinct from alkyl chains (δ 0.8–1.6 in 5p) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 392 for 4g) confirm stability under MS conditions, critical for structural validation .

Q & A

Q. What are the key synthetic routes for (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

The compound is synthesized via condensation between a substituted benzothiazole amine and a benzoyl chloride derivative. For example, analogous benzothiazole derivatives are prepared by reacting 3-methyl-2-aminobenzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What functional groups dominate its reactivity?

The benzamide moiety (C=O, NH), 2,6-dimethoxy substituents (electron-donating groups), and the thiazole-ylidene system (conjugated π-system) drive reactivity. Methoxy groups enhance solubility and influence electronic properties, while the thiazole ring participates in π-π stacking in biological systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature : 60–80°C balances kinetics and side-reaction suppression.
  • Catalysis : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in analogous compounds . Statistical tools like Design of Experiments (DoE) can systematically optimize these factors .

Q. How do structural modifications influence bioactivity in structure-activity relationship (SAR) studies?

Substitutions on the benzamide (e.g., halogens, methyl groups) or thiazole ring (e.g., alkyl chains, sulfonyl groups) alter target affinity. For example:

  • Methoxy groups : Increase hydrophilicity and binding to polar enzyme pockets.
  • Thiazole modifications : Bromine at position 6 (as in ) enhances electrophilic reactivity for covalent inhibitor design. Comparative assays (e.g., IC50 against kinase targets) and molecular docking validate SAR hypotheses .

Q. How can contradictory data across studies (e.g., binding affinity disparities) be resolved?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or impurity interference. Mitigation strategies:

  • Standardized protocols : Use identical buffer systems and cell lines.
  • Orthogonal assays : Validate binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
  • Batch analysis : Ensure compound purity via HPLC-MS .

Q. What reaction pathways dominate under oxidative or reductive conditions?

  • Oxidation : The thiazole ring may undergo epoxidation or sulfoxide formation (e.g., with H₂O₂).
  • Reduction : NaBH₄ selectively reduces the imine bond in the ylidene system, altering conjugation. Reaction outcomes are probed via LC-MS and kinetic studies .

Q. What mechanistic insights exist for its interaction with biological targets?

The compound likely inhibits kinases or proteases via competitive binding at ATP or catalytic sites. Evidence from analogous derivatives shows:

  • Hydrogen bonding : Methoxy groups interact with Ser/Thr residues.
  • π-Stacking : The thiazole ring engages aromatic side chains (e.g., Tyr). Mechanism validation requires mutagenesis studies and X-ray crystallography .

Q. How do computational methods (e.g., molecular dynamics) predict its pharmacokinetics?

Molecular dynamics (MD) simulations model:

  • Solubility : LogP values (~2.5) predict moderate membrane permeability.
  • Metabolic stability : Cytochrome P450 interactions are assessed via docking.
  • Binding free energy : MM-GBSA calculations estimate target affinity. Experimental validation via hepatic microsome assays is critical .

Q. What strategies stabilize the compound under physiological conditions?

Degradation pathways (hydrolysis, oxidation) are minimized by:

  • pH optimization : Buffers at pH 6–7 reduce amide bond hydrolysis.
  • Lyophilization : Stabilizes the compound in solid form.
  • Prodrug design : Phosphorylation of methoxy groups enhances in vivo stability.
    Stress testing (40°C/75% RH) coupled with HPLC stability-indicating methods guides formulation .

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